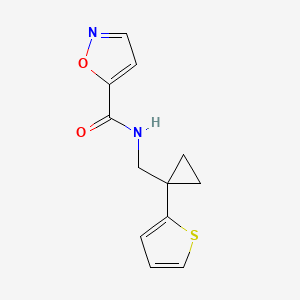

N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide is a chemical entity that appears to be related to various isoxazole derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related isoxazole compounds and their synthesis, biological activities, and structural analysis, which can provide insights into the characteristics of similar compounds.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole, where carbethoxyformonitrile oxide is reacted with a pyrrolidino-butenamide derivative, followed by hydrolysis . Similarly, the synthesis of pyrazole-3-carboxamides includes the formation of an isoxazole ring as a key step . These methods suggest that the synthesis of this compound could potentially involve similar cycloaddition reactions and subsequent modifications to introduce the thiophen-2-yl and cyclopropylmethyl groups.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex, with various substituents affecting the overall geometry and stability of the molecule. For instance, the crystal structure of a pyrazole-1-carboxamide derivative with a thiophen-2-yl group was determined using single-crystal X-ray diffraction, revealing a triclinic crystal system and specific unit cell parameters . This indicates that the molecular structure of this compound could also be elucidated using similar crystallographic techniques to understand its geometry and intermolecular interactions.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions, often related to their biological activities. For example, the prodrug of an antiarthritic agent undergoes metabolic transformation in vivo to yield the active anti-inflammatory compound . The novel pyrazole-3-carboxamides were examined for their inhibitory effects on carbonic anhydrase isoenzymes, suggesting that the this compound could also be designed to target specific enzymes or receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, stability, and reactivity, are crucial for their potential applications. The prodrug mentioned in one study was shown to be absorbed intact after oral administration to rats, indicating good bioavailability . The cytotoxic activities of pyrazole-3-carboxamides against various cancer cell lines suggest that these compounds can interact with biological systems, which could be relevant for the pharmacokinetic and pharmacodynamic properties of this compound .

Wirkmechanismus

Target of Action

Isoxazole derivatives are known to interact with a wide range of biological targets due to their chemical diversity .

Mode of Action

Isoxazole derivatives are known for their diverse biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The interaction of the compound with its targets can lead to various changes at the molecular and cellular level.

Biochemical Pathways

Isoxazole derivatives have been found in many drugs and are known to affect various biochemical pathways .

Result of Action

Isoxazole derivatives have been associated with a wide range of therapeutic properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-11(9-3-6-14-16-9)13-8-12(4-5-12)10-2-1-7-17-10/h1-3,6-7H,4-5,8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMGQWOXQNLRPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=NO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3002221.png)

![2-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3002224.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)

![N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B3002226.png)

![2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3002228.png)

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide](/img/structure/B3002230.png)

![1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one](/img/structure/B3002231.png)

![3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3002232.png)